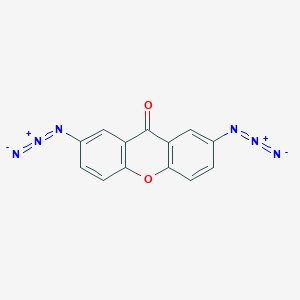![molecular formula C12H17NO B14252538 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol CAS No. 287195-70-4](/img/structure/B14252538.png)
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a methyl group and an imine linkage, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol typically involves the condensation reaction between 3-methyl-2-aminophenol and 3-methylbutanal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification process typically involves recrystallization or chromatography techniques to obtain a high-purity compound.
化学反应分析
Types of Reactions
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the imine linkage can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Cresols: Similar in structure but lack the imine linkage.
Phenol: The simplest phenolic compound, lacking the methyl and imine groups.
Aniline: Contains an amino group attached to the aromatic ring but lacks the hydroxyl group.
Uniqueness
3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol is unique due to the presence of both a phenolic hydroxyl group and an imine linkage, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
属性
CAS 编号 |
287195-70-4 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-methyl-2-(3-methylbutylideneamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-9(2)7-8-13-12-10(3)5-4-6-11(12)14/h4-6,8-9,14H,7H2,1-3H3 |
InChI 键 |
HMINVXRWPMQFJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)O)N=CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)





![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)



![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)
